molecular formula C9H10O3 B1329677 3',4'-Dihydroxypropiophenone CAS No. 7451-98-1

3',4'-Dihydroxypropiophenone

Cat. No.: B1329677
CAS No.: 7451-98-1
M. Wt: 166.17 g/mol
InChI Key: HNWIHBDMOYWCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydroxypropiophenone is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3',4'-Dihydroxypropiophenone is used in base-catalyzed acyloin rearrangements to synthesize 4-arylflavan-3-ones via chalcone epoxides, important in the development of novel flavonoids (Hall, Ferreira, & Roux, 1980).
  • It is involved in the Friedel–Crafts acylation process, a key step in the synthesis of 4-methoxypropiophenone, an intermediate for producing fine chemicals and pharmaceuticals (Yadav & George, 2006).

Biochemical and Pharmaceutical Applications

  • Research on this compound derivatives has shown their potential as free radical scavengers and inhibitors of COX-2, suggesting their role in anticancer applications (Ami et al., 2016).
  • The compound is also used in the design and synthesis of allosteric modifiers of hemoglobin, influencing oxygen affinity and potential applications in clinical or biological areas such as ischemia and stroke (Randad et al., 1991).

Microbial and Biotechnological Production

  • Metabolic engineering studies have utilized this compound derivatives for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose, a significant step towards sustainable production of bioplastics (Chen et al., 2017).

Materials Science and Chemistry

  • Research on the crystal and molecular structure of this compound derivatives provides insights into their distinct biological activities and potential applications in material science (Allen, Trotter, & Rogers, 1971).
  • The compound is used in the synthesis of organic copolymer resins, contributing to the development of new materials with specific physical and chemical properties (Das et al., 2021).

Safety and Hazards

3’,4’-Dihydroxypropiophenone is classified as Acute Tox. 4 Oral - Eye Irrit. . It is recommended to keep the product and empty container away from heat and sources of ignition .

Mechanism of Action

Target of Action

platyphylla vat. latifolia .

Biochemical Pathways

It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may influence pathways related to cellular aging.

Result of Action

It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may have beneficial effects on cellular health and longevity.

Biochemical Analysis

Biochemical Properties

It is known to be a natural product derived from plant sources

Cellular Effects

It is known to exhibit anti-aging activity , suggesting that it may influence cell function and cellular processes.

Molecular Mechanism

It is known to exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known to be stable under standard storage conditions .

Metabolic Pathways

It is known to be involved in metabolomics, vitamins, and natural products

Transport and Distribution

It is known to be a solid compound under standard conditions , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known to be a solid compound under standard conditions , suggesting that it may be directed to specific compartments or organelles.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWIHBDMOYWCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225510
Record name Propiophenone, 3',4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-98-1
Record name 3′,4′-Dihydroxypropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7451-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7451-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propiophenone, 3',4'-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dihydroxypropiophenone
Reactant of Route 2
3',4'-Dihydroxypropiophenone
Reactant of Route 3
Reactant of Route 3
3',4'-Dihydroxypropiophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dihydroxypropiophenone
Reactant of Route 5
3',4'-Dihydroxypropiophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dihydroxypropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.